molecular formula C39H42O7S B2500951 [(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate CAS No. 350600-54-3

[(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate

Cat. No.: B2500951
CAS No.: 350600-54-3
M. Wt: 654.8 g/mol
InChI Key: PBOLISWFGKFZAT-AJNGSFKJSA-N
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Description

[(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate typically involves multiple steps, including the protection of hydroxyl groups, formation of the oxane ring, and subsequent functionalization

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxopentanoate moiety can be reduced to form alcohols.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

[(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

[(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate can be compared with other similar compounds, such as:

    [(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxobutanoate: Differing by one carbon in the oxoalkanoate chain.

    [(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopropanoate: Differing by two carbons in the oxoalkanoate chain.

Properties

CAS No.

350600-54-3

Molecular Formula

C39H42O7S

Molecular Weight

654.8 g/mol

IUPAC Name

[(3S,4R,5S,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate

InChI

InChI=1S/C39H42O7S/c1-28-18-21-33(22-19-28)47-39-38(46-35(41)23-20-29(2)40)37(44-26-32-16-10-5-11-17-32)36(43-25-31-14-8-4-9-15-31)34(45-39)27-42-24-30-12-6-3-7-13-30/h3-19,21-22,34,36-39H,20,23-27H2,1-2H3/t34-,36-,37+,38-,39?/m0/s1

InChI Key

PBOLISWFGKFZAT-AJNGSFKJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2[C@H]([C@@H]([C@H]([C@@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C

SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C

solubility

not available

Origin of Product

United States

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